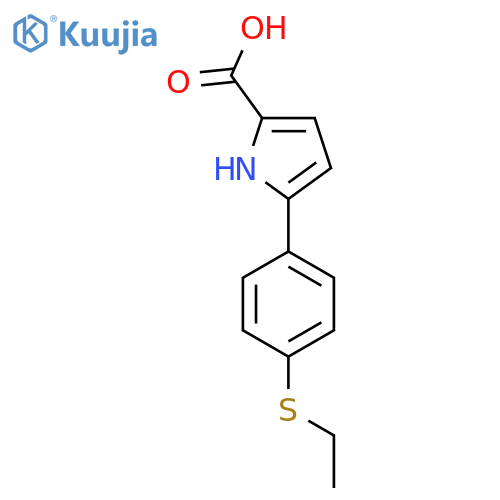Cas no 1526808-39-8 (5-(4-Ethylsulfanylphenyl)-1H-pyrrole-2-carboxylic acid)

1526808-39-8 structure
商品名:5-(4-Ethylsulfanylphenyl)-1H-pyrrole-2-carboxylic acid
CAS番号:1526808-39-8
MF:C13H13NO2S
メガワット:247.3128221035
CID:4701554
5-(4-Ethylsulfanylphenyl)-1H-pyrrole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-(4-(Ethylthio)phenyl)-1H-pyrrole-2-carboxylic acid
- AK00780718
- 5-(4-Ethylsulfanylphenyl)-1H-pyrrole-2-carboxylic acid
-
- インチ: 1S/C13H13NO2S/c1-2-17-10-5-3-9(4-6-10)11-7-8-12(14-11)13(15)16/h3-8,14H,2H2,1H3,(H,15,16)
- InChIKey: JRTGEIDPWKTBBT-UHFFFAOYSA-N
- ほほえんだ: S(CC)C1C=CC(=CC=1)C1=CC=C(C(=O)O)N1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 264
- トポロジー分子極性表面積: 78.4
5-(4-Ethylsulfanylphenyl)-1H-pyrrole-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Crysdot LLC | CD11373514-1g |
5-(4-(Ethylthio)phenyl)-1H-pyrrole-2-carboxylic acid |
1526808-39-8 | 97% | 1g |
$791 | 2024-07-18 | |
| Chemenu | CM506238-1g |
5-(4-(Ethylthio)phenyl)-1H-pyrrole-2-carboxylicacid |
1526808-39-8 | 97% | 1g |
$*** | 2023-03-30 | |
| Crysdot LLC | CD11373514-250mg |
5-(4-(Ethylthio)phenyl)-1H-pyrrole-2-carboxylic acid |
1526808-39-8 | 97% | 250mg |
$264 | 2024-07-18 |
5-(4-Ethylsulfanylphenyl)-1H-pyrrole-2-carboxylic acid 関連文献
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
1526808-39-8 (5-(4-Ethylsulfanylphenyl)-1H-pyrrole-2-carboxylic acid) 関連製品
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量